Cas no 1098387-17-7 (3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea)

3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea 化学的及び物理的性質
名前と識別子
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- 3-(2-chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea
- 3-(2-CHLOROPROPANOYL)-1-(THIOPHEN-2-YLMETHYL)UREA
- Propanamide, 2-chloro-N-[[(2-thienylmethyl)amino]carbonyl]-
- 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea
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- MDL: MFCD11650101
- インチ: 1S/C9H11ClN2O2S/c1-6(10)8(13)12-9(14)11-5-7-3-2-4-15-7/h2-4,6H,5H2,1H3,(H2,11,12,13,14)
- InChIKey: GVISFHAPAVZRFZ-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NC(NCC1=CC=CS1)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 250
- トポロジー分子極性表面積: 86.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29351-2.5g |
3-(2-chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea |
1098387-17-7 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-29351-0.1g |
3-(2-chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea |
1098387-17-7 | 95.0% | 0.1g |
$156.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315448-100mg |
3-(2-Chloropropanoyl)-1-(thiophen-2-ylmethyl)urea |
1098387-17-7 | 98% | 100mg |
¥3369.00 | 2024-08-09 | |
Enamine | EN300-29351-0.25g |
3-(2-chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea |
1098387-17-7 | 95.0% | 0.25g |
$222.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315448-5g |
3-(2-Chloropropanoyl)-1-(thiophen-2-ylmethyl)urea |
1098387-17-7 | 98% | 5g |
¥42444.00 | 2024-08-09 | |
Enamine | EN300-29351-5g |
3-(2-chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea |
1098387-17-7 | 95% | 5g |
$1572.0 | 2023-09-06 | |
Enamine | EN300-29351-1g |
3-(2-chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea |
1098387-17-7 | 95% | 1g |
$541.0 | 2023-09-06 | |
1PlusChem | 1P028OEY-100mg |
3-(2-chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea |
1098387-17-7 | 95% | 100mg |
$248.00 | 2023-12-26 | |
1PlusChem | 1P028OEY-50mg |
3-(2-chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea |
1098387-17-7 | 95% | 50mg |
$186.00 | 2023-12-26 | |
Enamine | EN300-29351-10.0g |
3-(2-chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea |
1098387-17-7 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 |
3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylureaに関する追加情報
Introduction to 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea (CAS No. 1098387-17-7)
3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea, with the CAS number 1098387-17-7, is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct structural features, which include a thiophene ring and a chloropropanoyl group, making it a valuable candidate for various biological and therapeutic applications.
The molecular structure of 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea is composed of a urea moiety linked to a thiophene ring and a chlorinated propanoyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule, which are crucial for its potential therapeutic applications. The thiophene ring, in particular, is known for its ability to enhance the lipophilicity and bioavailability of compounds, while the chloropropanoyl group can influence the molecule's reactivity and stability.
Recent studies have explored the pharmacological activities of 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea. One notable area of research is its potential as an anti-inflammatory agent. In vitro experiments have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea could be a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These findings highlight the potential of 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea as a lead compound for further drug development in oncology.
In addition to its therapeutic applications, 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea has been studied for its role in modulating enzyme activity. Research has shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability to modulate these enzymes makes 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea a valuable tool for understanding the biological processes underlying inflammation and cancer.
The synthesis of 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea has been optimized using various methodologies, including microwave-assisted synthesis and classical organic synthesis techniques. These methods have enabled researchers to produce high-purity samples of the compound efficiently, facilitating its use in both academic and industrial settings. The synthetic route typically involves the reaction of 2-chloropropionyl chloride with thiophene derivatives followed by coupling with appropriate amine reagents to form the urea linkage.
The physicochemical properties of 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea, such as solubility, stability, and melting point, have been extensively characterized. These properties are essential for understanding the compound's behavior in different environments and for optimizing its formulation into pharmaceutical products. For instance, the solubility profile of 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea has been found to be favorable in both aqueous and organic solvents, which is beneficial for its use in drug delivery systems.
Clinical trials involving 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
In conclusion, 3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea (CAS No. 1098387-17-7) is a multifaceted compound with promising therapeutic potential. Its unique structural features and pharmacological activities make it an attractive candidate for further research and development in areas such as anti-inflammatory therapy and cancer treatment. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, it is likely that this compound will play an increasingly important role in advancing medical science.
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